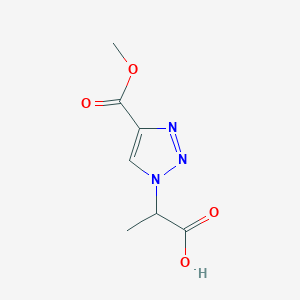
2-(4-methoxycarbonyltriazol-1-yl)propanoic acid
Vue d'ensemble
Description
2-(4-methoxycarbonyltriazol-1-yl)propanoic acid is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxycarbonyltriazol-1-yl)propanoic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles under mild conditions. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent .
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including this compound, often employs continuous flow reactors to enhance reaction efficiency and scalability. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methoxycarbonyltriazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the ester group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include triazole N-oxides, alcohol derivatives, and substituted triazoles, respectively .
Applications De Recherche Scientifique
2-(4-methoxycarbonyltriazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioorthogonal reagent in bioconjugation reactions.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(4-methoxycarbonyltriazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Triazole-4-carboxylic acid
- 4-(Methoxycarbonyl)-1H-1,2,3-triazole
- 2-(1H-1,2,3-Triazol-1-yl)acetic acid
Uniqueness
2-(4-methoxycarbonyltriazol-1-yl)propanoic acid is unique due to the presence of both the triazole ring and the ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
467235-15-0 |
|---|---|
Formule moléculaire |
C7H9N3O4 |
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
2-(4-methoxycarbonyltriazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c1-4(6(11)12)10-3-5(8-9-10)7(13)14-2/h3-4H,1-2H3,(H,11,12) |
Clé InChI |
GTAWINYLPOBCFF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)N1C=C(N=N1)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















